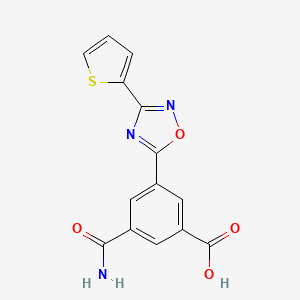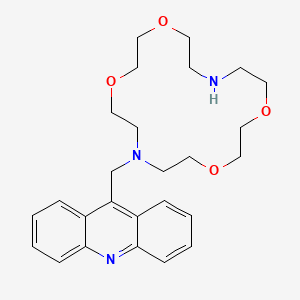
3-Bromo-1,1,1-trifluoro-3-methyl-butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1,1,1-trifluoro-3-methylbutan-2-one is an organic compound with the molecular formula C5H6BrF3O. It is a clear, colorless to yellow liquid that is immiscible with water. This compound is known for its use as a building block in the synthesis of various fluorinated heterocyclic compounds, which have applications in pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Bromo-1,1,1-trifluoro-3-methylbutan-2-one can be synthesized using sulfuric acid as a catalyst. The starting material, 2-bromo-4,4,4-trifluoroethyl acetoacetate, undergoes hydrolysis and decarboxylation to form the desired product. The optimal conditions for this synthesis involve reacting 2-bromo-4,4,4-trifluoroethyl acetoacetate with trifluoroacetic acid in a 1:1.5 molar ratio, adding the mixture to a 30% sulfuric acid solution, and maintaining the reaction temperature at approximately 100°C for 8 hours. The yield of this reaction is around 68.1% .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1,1,1-trifluoro-3-methylbutan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the bromine atom.
Cyclization Reactions: Due to the presence of the acetone group, it can easily cyclize with amine-containing compounds to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Cyclization: Reactions typically involve amides, thioamides, thioureas, aminopyridines, and aminopyrazines under mild conditions.
Major Products
Aplicaciones Científicas De Investigación
3-Bromo-1,1,1-trifluoro-3-methylbutan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing fluorinated heterocyclic compounds.
Medicine: Its derivatives are used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The compound exerts its effects by inhibiting the activity of the VEGF receptor through competitive binding to its extracellular domain. This inhibition affects the proliferation of actin filaments and can be used as a diagnostic reagent for anti-VEGF receptor antibodies. Additionally, it has been shown to inhibit the growth of cancer cells in vitro when used with a monoclonal antibody that recognizes the extracellular domain of the VEGF receptor .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-Trifluoro-3-bromo-2-propanone
- 1,1,1-Trifluoro-3-bromoacetone
- 1,1,1-Trifluoro-3-bromopropanone
- 1-Bromo-3,3,3-trifluoroacetone
- 3-Bromo-1,1,1-trifluoro-2-propanone
Uniqueness
3-Bromo-1,1,1-trifluoro-3-methylbutan-2-one is unique due to its specific structure, which allows it to form a wide variety of fluorinated heterocyclic compounds. Its ability to inhibit the VEGF receptor and its applications in cancer research further distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C5H6BrF3O |
|---|---|
Peso molecular |
219.00 g/mol |
Nombre IUPAC |
3-bromo-1,1,1-trifluoro-3-methylbutan-2-one |
InChI |
InChI=1S/C5H6BrF3O/c1-4(2,6)3(10)5(7,8)9/h1-2H3 |
Clave InChI |
XQAZOHPZOYQOGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B12922032.png)
![4-Chloro-5-{[(naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12922037.png)
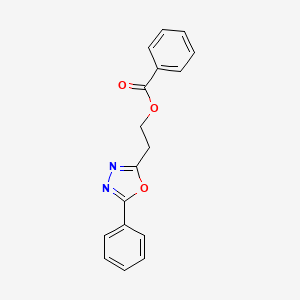
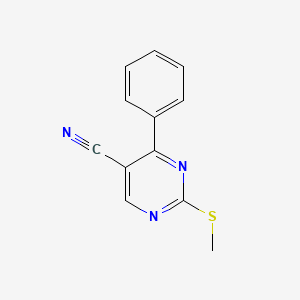
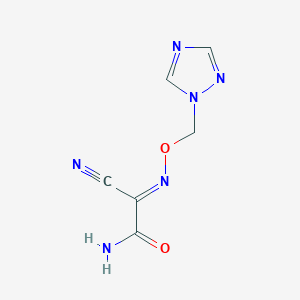

![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12922057.png)
![N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine](/img/structure/B12922064.png)
![3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione](/img/structure/B12922069.png)
